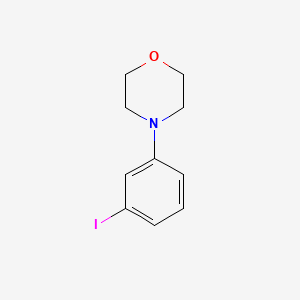

4-(3-Iodophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-iodophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACIRAVARVYABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291533-82-9 | |

| Record name | 4-(3-iodophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 3 Iodophenyl Morpholine and Its Analogs

Diverse Synthetic Routes to the 4-(3-Iodophenyl)morpholine Core Structure

The construction of the this compound scaffold can be achieved through several distinct pathways. These routes primarily involve either the formation of the crucial carbon-nitrogen bond between a preformed morpholine (B109124) ring and a phenyl precursor or the construction of the morpholine ring itself onto an existing iodo-substituted aromatic framework.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a direct method for forging the aryl-amine bond. Traditionally, SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, a condition not met by this compound. chemistrysteps.com The iodine atom itself is not sufficiently activating to facilitate classical SNAr with an amine nucleophile under standard conditions.

However, recent advancements have enabled SNAr-type reactions on non-activated rings. A notable development is the "directed SNAr" reaction. This methodology has been shown to effect the ortho-specific substitution of iodo-substituted benzamides with various amines in the presence of pyridine, without the need for a strong EWG. rsc.org While not yet demonstrated on 3-iodoaniline (B1194756) itself, the principle of using a directing group to facilitate nucleophilic substitution presents a potential pathway for the synthesis of this compound derivatives.

Another approach involves building the morpholine ring from an aniline (B41778) precursor. A patented method describes the direct heating of substituted anilines with an excess of 2-chloroethyl ether in the presence of an organic base to yield the corresponding N-phenylmorpholine. google.com Applying this to 3-iodoaniline would provide a direct, solvent-free route to the target compound.

Table 1: Comparison of Nucleophilic Substitution Strategies

| Method | Precursors | Key Features | Relevance to this compound |

|---|---|---|---|

| Classical SNAr | Aryl halide with strong EWG + Amine | Requires electron-deficient aromatic ring. chemistrysteps.com | Not directly applicable due to lack of strong EWG. |

| Directed SNAr | ortho-Iodobenzamide + Amine | Pyridine-mediated; proceeds without strong EWG. rsc.org | Potentially adaptable for derivatives. |

| Ring Formation from Aniline | 3-Iodoaniline + 2-Chloroethyl ether | Direct heating, solvent-free conditions. google.com | A direct and efficient potential route. |

Palladium-Catalyzed Amination and Other Coupling Strategies

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the synthesis of N-aryl amines. This palladium-catalyzed cross-coupling reaction is highly effective for forming a bond between an aryl halide and an amine. Aryl iodides are competent substrates for this transformation, readily coupling with a variety of primary and secondary amines, including morpholine. researchgate.net The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand in the presence of a base. cmu.edu The choice of ligand is crucial and can influence reaction efficiency, with bulky, electron-rich phosphines often providing the best results. cmu.edu

Research has shown that while aryl bromides are common substrates, aryl iodides are also effective. researchgate.net However, catalyst poisoning by iodide salts can sometimes lower the catalytic activity compared to reactions with aryl bromides. researchgate.net Despite this, the Buchwald-Hartwig amination remains one of the most reliable and versatile methods for preparing this compound from 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene (B1265593) and morpholine.

Table 2: Key Parameters in Palladium-Catalyzed Amination of Aryl Iodides

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst | cmu.edu |

| Ligand | (o-biphenyl)P(t-Bu)₂, BINAP | Promotes oxidative addition and reductive elimination | cmu.edu |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Amine deprotonation, neutralizes HX byproduct | researchgate.netcmu.edu |

| Aryl Halide | 1,3-Diiodobenzene, 1-Bromo-3-iodobenzene | Electrophilic partner | researchgate.net |

| Amine | Morpholine | Nucleophilic partner | researchgate.net |

Alternative Cyclization and Ring-Forming Methodologies

Beyond direct C-N coupling, several strategies focus on constructing the morpholine ring from acyclic precursors already containing the 3-iodophenyl moiety. These methods offer access to complex and substituted morpholine analogs.

One such approach involves the intramolecular cyclization of N-allylethanolamine derivatives. A palladium-catalyzed carboamination between a substituted ethanolamine (B43304) and an aryl bromide has been shown to produce cis-3,5-disubstituted morpholines stereoselectively. nih.gov Adapting this to a 3-iodoaryl substrate could provide access to functionalized morpholine rings.

Another innovative method is the Lewis acid-catalyzed iodinative etherification. For instance, reacting N-(2-hydroxyethyl)sulfonamides with styrenes in the presence of N-iodosuccinimide (NIS) and a Lewis acid like In(OTf)₃ can generate 2-substituted morpholines. nih.gov The use of 3-iodostyrene (B1310532) in this reaction would directly incorporate the desired iodophenyl group into the morpholine scaffold during its formation.

Furthermore, electrophile-induced ring closure of substrates like 2-(allyloxymethyl)aziridines using bromine has been demonstrated for the diastereoselective synthesis of cis-3,5-disubstituted morpholines, offering a pathway to highly functionalized systems. acs.org

Regioselective Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound structure possesses two key sites for further chemical modification: the reactive iodo group on the phenyl ring and the morpholine ring itself.

Modifications at the Phenyl Ring (e.g., via the Iodo Group)

The carbon-iodine bond is a highly versatile functional group for a wide array of transition metal-catalyzed cross-coupling reactions. This allows the iodo group to serve as a synthetic handle for introducing molecular complexity.

Suzuki-Miyaura Coupling: The iodo group can be readily coupled with aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. This is exemplified in the synthesis of intermediates where an (4-iodophenyl)-(morpholino)methanone is converted to a boronic acid derivative, which then participates in Suzuki coupling. vulcanchem.com

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts allows for the introduction of alkynyl substituents.

Heck Coupling: Alkenes can be coupled at the iodo position to form substituted styrenes.

Other Transformations: The iodo group can also be converted into other functionalities. For instance, it can be transformed into an organolithium or Grignard reagent for reaction with various electrophiles. It is also a key precursor in the synthesis of complex molecules, such as the anticoagulant Apixaban, where a 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one intermediate is used. wjpsonline.com

Table 3: Cross-Coupling Reactions at the Iodo-Position

| Reaction Name | Coupling Partner | Metal Catalyst(s) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Palladium / Copper | C(sp²)-C(sp) |

| Heck | Alkene | Palladium | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine / Amide | Palladium | C(sp²)-N |

| Stille | Organostannane | Palladium | C(sp²)-C(sp²) |

Substitutions and Transformations on the Morpholine Ring System

The morpholine ring, while generally stable, can undergo specific transformations to introduce further diversity.

Oxidative Ring-Opening: The morpholine ring can be cleaved under specific oxidative conditions. A visible light-promoted method using an organic photoredox catalyst has been developed for the oxidative cleavage of the C(sp³)–C(sp³) bond in 4-aryl morpholines. google.com For example, 4-(3-bromophenyl)morpholine (B169072) is converted to 2-(N-(3-bromophenyl)formamido)ethyl formate, demonstrating a transformation that opens the heterocyclic ring to yield a difunctional acyclic product. google.com

α-Functionalization: Direct functionalization of the carbons adjacent to the nitrogen or oxygen is possible. An iodinative etherification of N-alkenyl-N-(2-hydroxyalkyl)anilines using iodine can produce cis-2-iodomethyl-substituted morpholines, installing a reactive handle directly onto the morpholine ring. oup.com

Metabolic Modifications: In medicinal chemistry, the morpholine ring is often modified to improve metabolic stability. While aprepitant, an antiemetic drug, undergoes metabolism via the ring-opening of its morpholine moiety, strategic substitutions on the ring, such as gem-dimethyl substitution, can block this metabolic pathway. sci-hub.se

Green Chemistry Principles and Sustainable Synthesis of Iodophenylmorpholine Derivatives

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like iodophenylmorpholine derivatives is of growing importance. researchgate.netscribd.com These principles aim to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable feedstocks. researchgate.netfrontiersin.org

One major focus is the reduction of solvent use, as solvents can account for a significant portion of waste in pharmaceutical manufacturing. researchgate.net This has led to the development of solvent-free reaction protocols. For instance, the Buchwald-Hartwig amination, a key reaction for synthesizing N-aryl morpholines, has been successfully performed under solvent-free conditions using a Pd(OAc)2/RuPhos catalytic system, offering high yields for coupling various (hetero)aryl halides with secondary amines. researchgate.net Mechanochemistry, such as ball-milling, represents another powerful solvent-free technique that can drive Buchwald-Hartwig aminations efficiently at room temperature, as demonstrated in the synthesis of 4-phenyl morpholine. semanticscholar.org

The choice of solvent is critical when a solvent is necessary. Green solvents such as water, ethanol (B145695), or ionic liquids are preferred over traditional volatile organic compounds. researchgate.netscribd.com For example, morpholine has been used as a catalyst in ethanol at room temperature for the synthesis of various heterocyclic compounds, achieving high yields. arkat-usa.org N-formylmorpholine has also been investigated as a green, non-toxic, and stable solvent for organic synthesis. ajgreenchem.com

Redox-neutral synthesis protocols offer another avenue for sustainability. A notable example is the two-step conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663). chemrxiv.orgchemrxiv.org This method avoids the use of chloroacetyl chloride and the subsequent reduction step with aluminum or boron hydrides, thereby eliminating significant waste streams associated with the traditional three-step process. chemrxiv.org Furthermore, catalytic systems like I2/DMSO have emerged as green, metal-free alternatives for creating C-heteroatom bonds under mild conditions, aligning with the goals of sustainable chemistry. mdpi.com

The following table summarizes various sustainable approaches applicable to the synthesis of iodophenylmorpholine and its analogs.

| Method/Principle | Catalytic System/Reagents | Solvent | Key Advantages |

| Mechanochemistry | Pd-PEPPSI-IPent / K₃PO₄ | Solvent-free (Ball-milling) | Reduced solvent waste, energy-efficient, mild conditions. semanticscholar.org |

| Solvent-Free Synthesis | Pd(OAc)₂ / RuPhos | Solvent-free | High efficiency, eliminates solvent use and purification steps. researchgate.net |

| Green Solvents | Morpholine (as catalyst) | Ethanol | Use of a renewable and less hazardous solvent, high yields. arkat-usa.org |

| Redox-Neutral Protocol | Ethylene sulfate / tBuOK | Various | Eliminates a synthetic step and the need for metal hydride reducing agents, reducing waste. chemrxiv.orgchemrxiv.org |

| Metal-Free Catalysis | I₂ / DMSO | DMSO | Avoids transition metal catalysts, uses an inexpensive and low-toxicity catalyst. mdpi.com |

Catalytic Systems and Reaction Condition Optimization for this compound Synthesis

The synthesis of this compound predominantly relies on transition-metal-catalyzed cross-coupling reactions to form the C-N bond between the 3-iodophenyl group and the morpholine nitrogen. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for C-N bond formation. numberanalytics.com It is applicable to a broad range of substrates, including the coupling of aryl iodides with primary and secondary amines like morpholine. researchgate.netnumberanalytics.com The catalytic system typically consists of a palladium precursor and a phosphine ligand.

Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). semanticscholar.orgresearchgate.net

Ligands: The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands are often employed. Examples include bidentate ligands like Xantphos and monodentate biarylphosphine ligands like RuPhos and DavePhos. semanticscholar.orgresearchgate.net

Base and Solvent: A base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide, is required. semanticscholar.org The reaction is typically carried out in aprotic solvents like toluene (B28343), dioxane, or THF. researchgate.net

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed alternative for forming C-N bonds. organic-chemistry.org The classic Ullmann condensation often requires harsh reaction conditions (high temperatures). However, modern protocols have been developed that proceed under milder conditions, often facilitated by the use of ligands. organic-chemistry.orgarkat-usa.org

Copper Catalysts: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. organic-chemistry.orgarkat-usa.org

Ligands: Ligands like β-amino acids or diamines can accelerate the reaction, allowing it to proceed at lower temperatures. organic-chemistry.org

Base and Solvent: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in polar aprotic solvents like DMF or DMSO, although systems compatible with non-polar solvents like toluene have also been developed. arkat-usa.org

Reaction Condition Optimization: Optimizing reaction conditions is essential to maximize yield and minimize byproducts. acs.org Key parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. acs.orgacs.org For instance, in the synthesis of 4-(3-bromophenyl)morpholine, optimization might involve screening different palladium catalysts and ligands to find the most effective combination. Automated flow reactors and design of experiment (DoE) methodologies can be employed for rapid optimization, allowing for the efficient screening of multiple variables simultaneously. acs.orgacs.org The synthesis of N-(4-iodophenyl)morpholine has been achieved via an iodo/magnesium exchange from 1,4-diiodobenzene (B128391) followed by coupling with lithium morpholide, demonstrating an alternative pathway where reaction conditions like temperature and time are critical. uni-muenchen.de

The table below details examples of catalytic systems used for the synthesis of aryl morpholine derivatives, which are directly relevant to the synthesis of this compound.

| Product | Starting Materials | Catalytic System | Base | Solvent | Conditions | Yield |

| 4-phenyl morpholine | Chlorobenzene, Morpholine | Pd-PEPPSI-IPent | K-tert-butoxide | Toluene | Room Temp. | High Yield |

| 4-phenyl morpholine | Iodobenzene, Morpholine | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 °C, 24h | 91% |

| 4-(3-Bromophenyl)morpholine | 3-Bromobenzyl chloride, Morpholine | KI (catalyst) | NaOH | - | - | - |

| 2-(aryl/heteroaryl)-6-(morpholin-4-yl)-quinolines | 2-(aryl/heteroaryl)-6-bromo-quinolines, Morpholine | Buchwald-Hartwig Amination | - | - | - | 60-88% rsc.org |

| N-(4-iodophenyl)morpholine | 1,4-diiodobenzene, Morpholine | iPrMgCl·LiCl, nBuLi | - | THF | -20 °C, 2h | - |

| 4-(p-tolyl)morpholine | p-tolyl triflate, Aniline | Varied (self-optimization) | Varied | Varied | Varied | - |

Chemical Reactivity and Transformation Mechanisms of 4 3 Iodophenyl Morpholine

Cross-Coupling Reactions Involving the Iodo Moiety

The iodine atom in 4-(3-Iodophenyl)morpholine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. In the context of this compound, this reaction involves the palladium-catalyzed coupling with an organoboron compound, such as an aryl boronic acid. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl, making the iodo-substituted compound highly reactive. wikipedia.org These reactions are typically carried out in the presence of a palladium catalyst and a base. acs.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be adapted for various substrates. acs.orgresearchgate.net For instance, nickel-catalyzed Suzuki-Miyaura couplings have also shown promise for the assembly of biaryl frameworks. acs.org

A related compound, 4-(3-Bromophenyl)morpholine (B169072), undergoes Suzuki-Miyaura coupling with aryl boronic acids using catalysts like Pd(PPh₃)₄ in the presence of sodium carbonate to form biaryl derivatives. Given the higher reactivity of the C-I bond compared to the C-Br bond, this compound is expected to undergo this transformation under similar or even milder conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, NiCl₂(dme) | Facilitates oxidative addition and reductive elimination |

| Base | Na₂CO₃, K₂CO₃, NaOH | Activates the organoboron reagent |

| Solvent | Toluene (B28343), DME/H₂O | Dissolves reactants and facilitates the reaction |

| Temperature | Room temperature to 80°C | Provides energy to overcome the activation barrier |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, although copper-free versions have been developed. wikipedia.orgnih.gov The reaction is highly efficient for aryl iodides, proceeding under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.org

The general mechanism involves a palladium cycle and, in the traditional method, a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium complex yields the final coupled product and regenerates the catalyst. wikipedia.org The versatility of the Sonogashira reaction has led to its use in the synthesis of complex molecules, including pharmaceuticals. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to significantly reduce reaction times. organic-chemistry.org

Table 2: Key Components in Sonogashira Coupling

| Component | Function |

|---|---|

| Aryl Halide | Electrophilic partner (e.g., this compound) |

| Terminal Alkyne | Nucleophilic partner |

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide (in traditional methods) |

| Base | Deprotonates the terminal alkyne |

| Solvent | Provides the reaction medium |

Heck and Stille Coupling Applications

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction is a significant tool for C-C bond formation and typically exhibits high trans-selectivity. researchgate.net While aryl iodides are reactive substrates, the reaction can be applied to a broad range of starting materials. researchgate.net

Stille Coupling: The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organostannane with an organic halide in the presence of a palladium catalyst. numberanalytics.comuwindsor.ca This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it suitable for the synthesis of complex molecules. numberanalytics.comuwindsor.ca The reactivity of the organic halide in Stille coupling follows the order I > OTf > Br >> Cl. The choice of ligands and additives can be critical for optimizing the reaction. acs.org

Transformations of the Morpholine (B109124) Ring System

The morpholine ring in this compound can also undergo chemical transformations, such as ring-opening and N-oxidation.

A patented method describes the oxidative ring-opening of N-aryl morpholine derivatives. google.com For example, N-phenylmorpholine can be subjected to oxidative ring-opening to yield 2-(N-phenylformamido)ethyl formate. google.com This transformation involves the cleavage of a C(sp³)-C(sp³) bond within the morpholine ring. The reaction is carried out in an oxygen atmosphere under blue light irradiation at room temperature, using a photocatalyst. google.com Similar transformations have been reported for derivatives such as 4-(3-bromophenyl)morpholine and 4-(3-chlorophenyl)morpholine, suggesting that this compound would likely undergo a similar reaction. google.com

N-oxidation of the morpholine nitrogen is another potential transformation. The synthesis of chiral, fused morpholine N-oxides has been explored, indicating that the nitrogen atom of the morpholine ring is susceptible to oxidation to form the corresponding N-oxide. liverpool.ac.uk

Electrophilic and Nucleophilic Substitution Patterns on the Aryl Moiety

The electronic nature of the morpholine substituent and the iodine atom influences the substitution patterns on the aryl ring. The morpholine group is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to the electron-donating character of the nitrogen atom. The iodine atom is a deactivating group but also an ortho-, para-director. The interplay of these two substituents will direct incoming electrophiles to specific positions on the phenyl ring.

Nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound is less common as it typically requires strong electron-withdrawing groups to activate the ring. However, the bromine atom on the related 4-(3-bromophenyl)morpholine can be substituted by various nucleophiles under appropriate conditions, often involving transition metal catalysis.

Mechanistic Insights into Reactive Pathways of this compound

The cross-coupling reactions of this compound proceed through well-established catalytic cycles.

Suzuki-Miyaura Coupling: The mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination of the biaryl product to regenerate the Pd(0) catalyst.

Sonogashira Coupling: The catalytic cycle for the Sonogashira reaction involves the oxidative addition of the aryl iodide to the Pd(0) catalyst. A parallel copper cycle generates a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the aryl-alkyne product. wikipedia.org

Heck Reaction: The mechanism of the Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active catalyst by the base. researchgate.net

Stille Reaction: The catalytic cycle of the Stille reaction consists of oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of an organic group from the organostannane reagent to the palladium center, and reductive elimination of the coupled product. uwindsor.ca

The oxidative ring-opening of the morpholine ring likely proceeds via a photoredox catalytic mechanism. google.com Detailed mechanistic studies, including kinetic analysis and the observation of reaction intermediates, are crucial for understanding and optimizing these transformations. aip.org

Computational and Theoretical Investigations of 4 3 Iodophenyl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for a precise understanding of the electron distribution and energy levels within the 4-(3-Iodophenyl)morpholine molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. numberanalytics.com It provides a framework for calculating optimized molecular geometry, vibrational frequencies, and various electronic properties. For this compound, DFT calculations, often performed with basis sets like B3LYP/6-31G(d), would determine the most stable three-dimensional arrangement of its atoms. uni-muenchen.de These studies are foundational for further analysis, such as Molecular Electrostatic Potential and Frontier Molecular Orbital analyses. tandfonline.com While specific, detailed DFT research publications on this compound are not widely available, the methodology is standard for characterizing similar morpholine (B109124) derivatives. tandfonline.com

Table 1: Computed Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂INO | PubChem |

| Molecular Weight | 289.11 g/mol | PubChem |

| Monoisotopic Mass | 288.99637 Da | uni.lu |

| XlogP (predicted) | 2.3 | uni.lu |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 145.1 Ų | uni.lu |

This table presents computationally derived data for the specified compound.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.demdpi.com

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen and nitrogen atoms of the morpholine ring due to their high electronegativity and the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the morpholine and phenyl rings.

Near-Neutral Potential (Green): Associated with the carbon framework of the molecule.

This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. numberanalytics.com

In the case of this compound:

HOMO: Represents the ability to donate electrons. It would likely be localized over the electron-rich morpholine ring and the iodophenyl group.

LUMO: Represents the ability to accept electrons. This orbital would be distributed primarily over the aromatic phenyl ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis provides a theoretical basis for predicting the molecule's behavior in pericyclic and other reactions. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

This table illustrates the type of data generated from an FMO analysis and its general significance.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would model its behavior in a specified environment, such as in a solvent or near a biological macromolecule. These simulations provide detailed insights into intermolecular interactions, including hydrogen bonds, van der Waals forces, and potential π-π stacking between phenyl rings. By simulating these dynamic interactions, researchers can understand how the molecule behaves in a realistic system, which is crucial for predicting its physical properties and biological interactions. nih.gov

In Silico Prediction of Reactivity and Selectivity

In silico methods leverage the data from quantum chemical calculations to predict the reactivity and selectivity of a molecule in chemical reactions. By analyzing the outputs from DFT, MEP, and FMO studies, a comprehensive reactivity profile for this compound can be constructed.

Reactivity Prediction: The HOMO-LUMO gap provides a quantitative measure of the molecule's general reactivity. numberanalytics.com

Selectivity Prediction: MEP maps are instrumental in predicting regioselectivity by highlighting the most likely sites for nucleophilic or electrophilic attack. uni-muenchen.de For instance, the negative potential on the morpholine nitrogen suggests its role as a nucleophilic center. Computational algorithms can use these calculated parameters to rationalize reaction mechanisms and predict the most likely products of a given transformation. beilstein-journals.org Such predictive models are increasingly used to screen virtual compound libraries and guide experimental work in chemical synthesis. beilstein-journals.orgnih.gov

Preclinical Pharmacological and Biological Research on 4 3 Iodophenyl Morpholine and Its Derivatives

High-Throughput Screening Methodologies for Biological Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov For novel scaffolds like iodophenylmorpholine, HTS assays are crucial for identifying initial "hit" compounds that can be further developed. These methodologies can be broadly categorized into target-based and cell-based assays.

Target-Based HTS: These assays measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor. For iodophenylmorpholine derivatives, this could involve screening against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs) to identify inhibitory or binding activity.

Cell-Based HTS (Phenotypic Screening): This approach assesses the effect of a compound on whole cells, providing insights into its functional consequences in a more biologically relevant context. nih.gov This could involve monitoring for changes in cell viability, proliferation, or the activation of specific signaling pathways. High-content screening (HCS), a type of phenotypic screening that uses automated microscopy and image analysis, can provide detailed information on cellular changes, such as morphology or protein localization, upon treatment with test compounds. youtube.com

The process of identifying active compounds from HTS data involves several steps to ensure accuracy and minimize false positives or negatives. nih.gov This includes robust statistical analysis and quality control measures. nih.gov The development of miniaturized HTS platforms allows for the efficient screening of compounds, including natural product extracts, which can be a source of new bioactive molecules. mdpi.com

Target Identification and Validation Strategies for Iodophenylmorpholine Scaffolds

Once a "hit" compound is identified through HTS, a critical next step is to determine its molecular target(s). This process, known as target identification or target deconvolution, is essential for understanding the compound's mechanism of action. Several innovative strategies are employed for this purpose:

Chemoproteomics: This powerful technique uses chemical probes, often derived from the hit compound itself, to capture and identify binding proteins from cell lysates.

Functional Genomics: Technologies like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes to identify those that are essential for the compound's activity.

Computational Approaches: Methods such as molecular docking and pharmacophore modeling can predict potential targets by comparing the compound's structure to libraries of known ligands and protein binding sites. discoveryontarget.com

Target validation follows identification and aims to confirm that modulating the identified target produces the desired therapeutic effect. This often involves a combination of in vitro and in vivo models, as well as genetic and pharmacological approaches to demonstrate a clear link between target engagement and biological response. discoveryontarget.com For instance, a morpholine (B109124) derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), was found to induce ferroptosis in tumor cells by targeting NRF2, which was confirmed through molecular docking and thermal stability assays. nih.gov

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity and efficacy. nih.gov For the iodophenylmorpholine scaffold, these studies involve synthesizing and testing a series of analogs to understand the contribution of different structural features. researchgate.net

The following table illustrates hypothetical data on how positional isomerism could affect the inhibitory concentration (IC50) of a series of iodophenylmorpholine derivatives against a specific kinase.

| Compound | Iodine Position | IC50 (nM) |

| Derivative A | ortho | 150 |

| Derivative B | meta | 50 |

| Derivative C | para | 500 |

This table is for illustrative purposes and does not represent actual experimental data.

Beyond the position of the iodine, other substituents on the phenyl ring or the morpholine moiety can also dramatically influence ligand-receptor interactions. nih.gov These substituents can affect the compound's:

Binding Affinity: By forming additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the receptor's binding site.

Selectivity: By favoring binding to one receptor subtype over another.

Pharmacokinetic Properties: By altering solubility, metabolic stability, and cell permeability. nih.gov

For example, a study on tetrahydroquinoline derivatives showed that different substitutions influenced their anticancer activity. mdpi.com Another study on mirabegron, a β3-adrenergic agonist, revealed that its off-target binding to α1A-adrenoceptors was due to specific interactions with unique positions on the receptor. mdpi.com

The table below provides a hypothetical example of how different substituents on the phenyl ring of a 4-(3-iodophenyl)morpholine core might affect binding affinity (Ki) for a target receptor.

| Compound | Substituent at C-4 | Ki (nM) |

| Core Structure | -H | 100 |

| Derivative D | -OCH3 | 25 |

| Derivative E | -Cl | 75 |

| Derivative F | -CF3 | 150 |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. dergipark.org.trdovepress.comnih.gov This "pharmacophore" can then be used as a 3D query to screen virtual compound libraries to identify new potential ligands. dergipark.org.trnih.gov

There are two main approaches to pharmacophore modeling: dergipark.org.tr

Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting their common chemical features. mdpi.comnih.gov

Structure-Based: When the 3D structure of the target protein is available, this approach identifies key interaction points within the binding site to generate a pharmacophore model. dovepress.comnih.gov

These models provide crucial principles for the rational design of new, more potent, and selective iodophenylmorpholine derivatives by guiding the placement of functional groups to optimize interactions with the target.

In Vitro Mechanistic Studies of Biological Actions (e.g., Enzyme Inhibition, Receptor Binding Affinity)

In vitro mechanistic studies are essential for characterizing the biological activity of this compound derivatives at the molecular level. These studies provide quantitative data on how these compounds interact with their targets and elicit a biological response.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, studies on thioquinoline derivatives identified potent α-glucosidase inhibitors through in vitro screening. nih.gov

Receptor Binding Affinity Assays: These assays quantify the strength of the interaction between a ligand and its receptor. Radioligand binding assays are a common method where a radiolabeled ligand competes with the test compound for binding to the receptor. The affinity is expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower Ki or Kd values indicate higher binding affinity. For instance, the binding affinity of morphinan (B1239233) and morpholine ligands at opioid receptors has been determined through such assays. amanote.com

The table below presents hypothetical data from in vitro assays for a series of this compound derivatives against a target kinase and a target GPCR.

| Compound | Target Kinase IC50 (nM) | Target GPCR Ki (nM) |

| Derivative G | 85 | 120 |

| Derivative H | 25 | 350 |

| Derivative I | 450 | 45 |

This table is for illustrative purposes and does not represent actual experimental data.

These studies are critical for building a comprehensive understanding of the pharmacological profile of the iodophenylmorpholine scaffold and for guiding the optimization of lead compounds.

Exploratory Preclinical In Vivo Models for Efficacy Evaluation (excluding safety/ADME/clinical trials)

The in vivo efficacy of compounds structurally related to this compound has been investigated in preclinical cancer models. While specific in vivo efficacy studies on this compound are not extensively documented in publicly available literature, the evaluation of analogous compounds provides insight into potential therapeutic applications and the models used for their assessment.

One notable example involves derivatives of the phosphoinositide 3-kinase (PI3K) inhibitor ZSTK474, which features a morpholine moiety. Bifunctional inhibitors derived from this scaffold have been evaluated in a JAK2V617F mutant myelofibrosis mouse cancer model. nih.gov Myelofibrosis is a serious bone marrow disorder that disrupts the body's normal production of blood cells. The JAK2V617F mutation is a key driver of this disease. In this model, the therapeutic efficacy of the test compounds was assessed by monitoring the reduction in splenomegaly, a common and significant disease phenotype in myelofibrosis. nih.gov The study demonstrated that orally administered bifunctional kinase inhibitors could achieve efficacious levels in target organs such as the spleen and bone marrow, leading to a reduction in kinase activation and an amelioration of disease phenotypes. nih.gov

The selection of such a highly specific disease model is predicated on the molecular target of the compound class. For instance, compounds designed to inhibit pathways like PI3K and MAPK, which are crucial for tumor growth, are often tested in cancer models where these pathways are known to be dysregulated. nih.gov The use of mouse xenograft models of human cancer is also a common strategy for evaluating the in vivo antitumor activity of this class of compounds. nih.gov

Table 1: Example of a Preclinical In Vivo Model for Efficacy Evaluation of Morpholine-Containing Compounds

| Model | Compound Class | Endpoint of Efficacy | Key Findings |

| JAK2V617F Mutant Myelofibrosis Mouse Model | Bifunctional PI3K/MEK inhibitors (ZSTK474 derivatives) | Reduction in splenomegaly | Amelioration of disease phenotypes and reduction of kinase activation in target tissues. nih.gov |

Chemoinformatic Approaches in the Study of Iodophenylmorpholine Biological Profiles

Chemoinformatic approaches are computational techniques that play a crucial role in modern drug discovery and development. These methods are employed to analyze, predict, and understand the biological activities and physicochemical properties of chemical compounds, including those in the iodophenylmorpholine series. The primary chemoinformatic tools used in this context are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties, or "descriptors," that are most influential in determining the biological response, QSAR models can be used to predict the activity of novel, untested compounds. researchgate.net These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moments), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A collection of compounds with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For phenylmorpholine-related scaffolds, QSAR studies can help in identifying key structural features that contribute to their biological activity, thereby guiding the synthesis of more potent and selective derivatives. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the "ligand") when it binds to a specific target, typically a protein or enzyme (the "receptor"). nih.govekb.eg This method is instrumental in understanding the molecular basis of a compound's activity and in structure-based drug design.

The process of molecular docking involves:

Preparation of Receptor and Ligand Structures: Three-dimensional structures of the target protein and the ligand are obtained, often from crystallographic data or through homology modeling.

Docking Simulation: A scoring function is used to evaluate the different possible binding poses of the ligand within the active site of the receptor. This function calculates a score or binding energy for each pose, which reflects the strength of the interaction. nih.gov

Analysis of Binding Modes: The best-scoring poses are analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

In the context of this compound and its derivatives, molecular docking can be used to predict their binding affinity to various biological targets, such as kinases or other enzymes. nih.govrjraap.com For instance, docking studies on ZSTK474, a morpholine-containing PI3K inhibitor, have revealed key hydrogen bond interactions between the morpholine oxygen and the hinge region of the kinase domain, providing a rationale for its inhibitory activity. nih.gov Such insights are invaluable for the rational design of new and more effective inhibitors.

Table 2: Overview of Chemoinformatic Approaches

| Chemoinformatic Method | Principle | Application in Drug Discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical correlation between chemical structure and biological activity. researchgate.net | Predicts the activity of new compounds; identifies key structural features for activity. nih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. nih.govekb.eg | Elucidates the mechanism of action; guides the design of more potent and selective inhibitors. nih.govrjraap.com |

Applications of 4 3 Iodophenyl Morpholine in Advanced Chemical Research

Role as a Key Building Block in Medicinal Chemistry for Novel Ligand Development

The morpholine (B109124) moiety is a recognized pharmacophore in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.netnih.gov Its incorporation into drug candidates can enhance their pharmacokinetic profiles. nih.gov The presence of the iodophenyl group in 4-(3-Iodophenyl)morpholine provides a reactive site for further chemical modifications, making it a crucial starting material for the synthesis of new ligands. mdpi.com

Design and Synthesis of New Chemical Entities Incorporating the Iodophenylmorpholine Motif

The iodophenylmorpholine motif serves as a scaffold for the creation of a diverse range of new chemical entities. The morpholine ring itself is a common feature in many biologically active compounds. researchgate.netsci-hub.se For instance, morpholine-containing quinoline (B57606) derivatives have been designed and synthesized as potential cholinesterase inhibitors. mdpi.com The synthesis of these novel compounds often involves the reaction of a precursor with morpholine or a morpholine derivative. mdpi.commdpi.com The iodine atom on the phenyl ring of this compound offers a versatile handle for various coupling reactions, allowing for the attachment of other molecular fragments to build more complex structures with desired biological activities.

Development of Fluorescent or Spin-Labeled Probes

The morpholine moiety is frequently incorporated into the design of fluorescent probes for biological imaging. nih.govnih.govmdpi.com These probes are engineered to detect specific analytes or changes in the cellular microenvironment, such as pH. nih.govresearchgate.net For example, fluorescent probes containing a morpholine group have been developed to monitor intracellular pH changes. nih.gov The morpholine can act as a recognition element or influence the photophysical properties of the fluorophore. nih.govnih.gov While direct examples of fluorescent probes derived specifically from this compound are not prevalent in the searched literature, the established use of the morpholine group in probe development suggests the potential for creating such tools. The iodine atom could be functionalized to attach a fluorophore or a spin label, creating a probe with the morpholine group potentially directing its localization or modulating its properties.

Utilization in Radiochemistry for Research Probes

The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled compounds for use in research, particularly in the development of probes for imaging techniques like Positron Emission Tomography (PET).

Precursor for Radiolabeled Analogues (e.g., [¹²³I] or [¹²⁵I] compounds for in vitro/ex vivo research)

Radioiodinated compounds are extensively used in biomedical research and clinical diagnostics. nih.gov The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-123 ([¹²³I]) or Iodine-125 ([¹²⁵I]), to create radiolabeled analogues. These radiolabeled molecules can then be used as research probes in in vitro and ex vivo studies to investigate biological processes and the distribution of the molecule in tissues. For example, radioiodinated versions of ligands are used to study receptor binding and density. nih.gov The synthesis of such radiolabeled compounds often starts with a non-radioactive iodinated precursor like this compound.

Methodologies for Radiosynthesis

Several methods exist for the introduction of radioactive iodine into aromatic rings. Electrophilic radioiodination is a common technique where an oxidizing agent is used to generate an electrophilic iodine species that then reacts with the aromatic ring. nih.gov Another approach is nucleophilic radioiodination, which can be facilitated by the use of copper catalysts. nih.gov The choice of method depends on the specific substrate and the desired radiolabeled product. For a precursor like this compound, these established radiosynthesis methodologies could be applied to produce the corresponding [¹²³I] or [¹²⁵I] labeled compounds for research applications.

Functionalization for Bioconjugation and Chemical Biology Tools

The compound this compound is of particular interest in the fields of bioconjugation and chemical biology due to the presence of the aryliodide group. This functional group serves as a versatile anchor for a variety of chemical transformations, allowing for the attachment of this molecule to biomolecules or the incorporation of reporter tags. This functionalization is critical for developing sophisticated tools to probe biological systems.

The arylmorpholine scaffold itself has been identified as a valuable pharmacophore, particularly in the development of inhibitors for phosphoinositide 3-kinases (PI3-Ks). nih.govucsf.edu PI3-Ks are a family of enzymes crucial for regulating diverse cellular processes, including cell growth, proliferation, and survival. nih.gov Dysregulation of the PI3-K signaling pathway is implicated in various diseases, including cancer. The development of selective inhibitors for different PI3-K isoforms is a major goal in chemical biology and drug discovery. nih.gov

Research by Knight et al. has demonstrated that compounds based on an arylmorpholine scaffold can act as potent and selective inhibitors of PI3-K isoforms. nih.govucsf.edu Their work highlighted how substitutions on the phenyl ring influence the potency and selectivity of these inhibitors. While their study did not specifically report on the 3-iodo derivative, it established the importance of the arylmorpholine core in designing chemical probes for this important class of enzymes. nih.govucsf.edu

The strategic placement of an iodine atom at the meta-position of the phenyl ring in this compound opens up numerous possibilities for creating advanced chemical biology tools. The carbon-iodine bond is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them suitable for complex molecule synthesis.

Detailed Research Findings:

The functionalization of the this compound scaffold can be envisioned through several key reaction types, each enabling the development of specific chemical biology tools.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl iodide with a boronic acid or ester. This is a highly versatile method for introducing a wide array of substituents. For instance, a boronic acid-containing fluorescent dye could be attached to create a fluorescent probe. This probe could then be used in cellular imaging studies to visualize the localization of its target protein.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. The resulting alkyne-functionalized morpholine derivative can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is a highly efficient and specific reaction that is widely used for bioconjugation, allowing the labeled morpholine derivative to be attached to proteins, nucleic acids, or other biomolecules that have been modified to contain an azide (B81097) group.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. This could be used to attach the morpholine scaffold to a peptide or a protein directly, or to introduce a linker with a terminal amine group for further functionalization.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. This can be used to introduce a variety of functional groups, including those that can act as reactive handles for further chemical modification.

The table below summarizes potential functionalizations of this compound and their applications in creating chemical biology tools.

| Reaction Type | Reactant | Product Functionality | Application as a Chemical Biology Tool |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl linkage | Attachment of reporter groups (e.g., fluorophores, biotin) for target identification and imaging. |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Introduction of a bioorthogonal handle for click chemistry-based bioconjugation. |

| Buchwald-Hartwig Amination | Amine | Arylamine | Direct conjugation to biomolecules or introduction of linkers for further modification. |

| Heck Coupling | Alkene | Arylalkene | Introduction of reactive handles or other functional moieties. |

These functionalization strategies allow for the conversion of a simple starting material, this compound, into a diverse range of sophisticated chemical probes. For example, by attaching a biotin (B1667282) molecule via a Suzuki coupling, a researcher could create an affinity-based probe. This probe could be incubated with cell lysates, and the protein-probe complexes could be pulled down using streptavidin beads, allowing for the identification of the protein target.

Furthermore, the development of derivatives with different functionalities can help in understanding the structure-activity relationship (SAR) of how these molecules interact with their biological targets. nih.govnih.gov By systematically modifying the substituent at the 3-position of the phenyl ring, researchers can map the binding pocket of a target protein and design more potent and selective inhibitors.

Analytical Methodologies for Complex Systems Involving 4 3 Iodophenyl Morpholine

Advanced Spectroscopic Techniques for Elucidating Novel Derivatives (e.g., 2D NMR, HRMS)

The structural elucidation of novel derivatives synthesized from or incorporating the 4-(3-iodophenyl)morpholine scaffold relies heavily on the synergistic use of High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. These methods provide unambiguous confirmation of molecular structure and connectivity. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the precise elemental composition of a new molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This is the first and most critical step in identifying a newly synthesized compound. mdpi.comresearchgate.net Predicted HRMS data for the parent compound, this compound, shows the expected m/z values for various adducts that can be observed during analysis. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts This interactive table is based on predicted data and illustrates the expected high-resolution mass values for different ionic species of the parent compound.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 290.00365 |

| [M+Na]⁺ | 311.98559 |

| [M-H]⁻ | 287.98909 |

| [M+K]⁺ | 327.95953 |

| [M+NH₄]⁺ | 307.03019 |

Data sourced from PubChemLite. uni.lu

2D NMR Spectroscopy: While HRMS provides the "what" (elemental formula), 2D NMR techniques reveal the "how" (the specific arrangement and bonding of atoms). For complex derivatives, 1D NMR spectra are often insufficient due to signal overlap. 2D NMR experiments resolve these ambiguities by correlating nuclear spins through bonds or space. mdpi.commdpi.com The combination of these experiments allows chemists to piece together the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the spin system, typically separated by two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons (or other heteroatoms like ¹⁵N) to which they are attached. This is crucial for assigning carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-4 bonds away). This is arguably the most powerful tool for assembling the complete carbon skeleton of a molecule, connecting fragments that are not contiguous. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of their bonding, which helps to determine stereochemistry and conformation.

Table 2: Role of 2D NMR in the Structural Elucidation of a Hypothetical Derivative This table outlines how different 2D NMR experiments would be used to confirm the structure of a novel, complex derivative of this compound.

| Experiment | Information Gained | Example Application |

|---|---|---|

| COSY | Reveals ¹H-¹H spin coupling networks | Confirms connectivity of protons within the morpholine (B109124) ring and within the substituted phenyl ring. |

| HSQC | Maps protons to their directly attached carbons | Assigns specific ¹³C signals to each protonated carbon of the morpholine and aromatic rings. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Connects the morpholine nitrogen to the iodophenyl ring; confirms the position of new substituents on the aromatic ring. mdpi.com |

| ¹H-¹⁵N HMBC | Shows long-range ¹H-¹⁵N correlations | Confirms the connection between the protons on the carbons adjacent to the morpholine nitrogen and the nitrogen atom itself. mdpi.com |

Chromatographic Separation Techniques for Purity Assessment and Metabolite Profiling (in preclinical research context)

Chromatographic methods are essential for separating this compound from reactants, byproducts, and potential metabolites in complex mixtures. These techniques are central to both chemical synthesis and preclinical research.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds. A reverse-phase HPLC method, typically employing a C18 column, is used to separate the target compound from any impurities. The sample is eluted with a mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. The purity is determined by integrating the area of the peak corresponding to this compound as a percentage of the total area of all observed peaks detected by a UV detector.

Table 3: Representative HPLC Method for Purity Analysis This table details a typical set of parameters for a reverse-phase HPLC method used to assess the purity of an aromatic morpholine compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Gradient | 5% to 95% B over 20 minutes | Gradually increases solvent strength to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 254 nm | Wavelength at which the iodophenyl chromophore strongly absorbs light. |

| Injection Volume | 10 µL | Standard volume of the sample solution to be injected. |

Metabolite Profiling: In the context of preclinical research, understanding the metabolic fate of a compound is critical. researchgate.net The morpholine ring, while often added to improve pharmacokinetic properties like solubility and bioavailability, can itself be a site of metabolism. sci-hub.seresearchgate.netnih.gov Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the primary technique used for metabolite identification. researchgate.net Biological samples (e.g., from plasma or liver microsome incubations) are analyzed by LC-HRMS. The instrument detects not only the parent drug but also potential metabolites, which are identified by their unique mass-to-charge ratios and retention times. The high resolution of the mass spectrometer allows for the determination of the elemental composition of these metabolites, suggesting specific biochemical transformations. researchgate.net

Common metabolic pathways for drugs containing a morpholine ring include N-dealkylation, oxidation of the carbon atoms adjacent to the nitrogen or oxygen (alpha-carbon oxidation), and opening of the morpholine ring. researchgate.net Identifying these metabolites is crucial for a comprehensive understanding of a compound's behavior in a biological system. researchgate.net

Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement in the solid state. This information is invaluable for understanding intermolecular interactions and physical properties.

Crystal Structure Analysis: While the specific crystal structure of this compound is not described in the searched literature, the structure of its close isomer, 4-[(4-Iodophenyl)carbonyl]morpholine , has been determined. nih.gov Analysis of this related structure provides significant insight into the likely conformation and packing of molecules containing the iodophenyl-morpholine framework. The data reveals a chair conformation for the morpholine ring and provides precise bond lengths and angles for the entire molecule. nih.gov Such data is fundamental for computational modeling and understanding structure-property relationships.

Table 4: Crystallographic Data for 4-[(4-Iodophenyl)carbonyl]morpholine This interactive table presents the single-crystal X-ray diffraction data for an isomer of the target compound, providing insight into the solid-state properties of a related molecule.

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₂INO₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell a (Å) | 10.5193 |

| Unit Cell b (Å) | 12.2078 |

| Unit Cell c (Å) | 8.8674 |

| Unit Cell α (°) | 90 |

| Unit Cell β (°) | 93.763 |

| Unit Cell γ (°) | 90 |

| Volume (ų) | 1134.7 |

| Z | 4 |

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Co-crystal Analysis: Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a molecule by crystallizing it with a second, different neutral molecule (a coformer). nih.govmdpi.com For this compound, the iodine atom presents a particularly interesting opportunity for co-crystal design through halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom on a coformer molecule. researchgate.net By selecting coformers with strong hydrogen bond acceptors or other nucleophilic groups, it is possible to form robust, directed intermolecular interactions with the iodine atom of this compound. This strategy can be used to create new solid forms with potentially altered properties like solubility or stability. rsc.orgusf.edu

Emerging Trends and Future Research Directions for 4 3 Iodophenyl Morpholine

Exploration of Unconventional Synthetic Pathways and Green Methodologies

The synthesis of morpholines, including 4-(3-Iodophenyl)morpholine, is undergoing a significant transformation towards more sustainable and efficient methods. organic-chemistry.orgchemrxiv.org

Traditional vs. Green Synthesis of Morpholines

| Feature | Traditional Methods | Green/Unconventional Methods |

| Starting Materials | 1,2-amino alcohols and chloroacetyl chloride. chemrxiv.org | 1,2-amino alcohols and ethylene (B1197577) sulfate (B86663). organic-chemistry.orgnih.gov |

| Process | Multi-step, often involving wasteful and hazardous reagents like chloroacetyl chloride and hydride reductions. organic-chemistry.orgchemrxiv.org | One or two-step, redox-neutral protocol. organic-chemistry.orgnih.gov |

| Reagents | Chloroacetyl chloride, aluminum/boron hydrides. chemrxiv.org | Ethylene sulfate, tBuOK (potassium tert-butoxide). organic-chemistry.orgnih.gov |

| Environmental Impact | Generates significant waste and uses toxic substances. organic-chemistry.org | Environmentally friendly, eliminates toxic reagents, and uses greener solvents. organic-chemistry.org |

| Efficiency | Often inefficient and less selective. nih.gov | High-yielding and demonstrates broad substrate scope. organic-chemistry.orgnih.gov |

Recent advancements have highlighted a one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide. organic-chemistry.orgnih.gov This method is not only high-yielding but also scalable and environmentally benign, avoiding the use of toxic reagents common in traditional syntheses. organic-chemistry.org The unique reactivity of ethylene sulfate allows for selective monoalkylation, a significant improvement over older methods. organic-chemistry.orgnih.gov

Future research in this area will likely focus on:

Further optimizing reaction conditions to broaden the substrate scope.

Exploring alternative, readily available, and inexpensive starting materials. organic-chemistry.org

Developing continuous flow processes for the synthesis of morpholine (B109124) derivatives, a key target for iterative processes in green chemistry. unibo.it

Identification of Novel Biological Targets and Therapeutic Areas for Morpholine Scaffolds

The versatility of the morpholine ring allows it to interact with a wide array of biological targets, leading to its investigation in numerous therapeutic areas. researchgate.nettandfonline.comresearchgate.net

Established and Investigated Therapeutic Areas for Morpholine-Containing Compounds

| Therapeutic Area | Examples of Biological Targets/Activity |

| Central Nervous System (CNS) | Targets include neuroreceptors like cannabinoid receptors, and enzymes involved in neurodegeneration such as cholinesterases and secretases. tandfonline.comacs.orgnih.gov |

| Cancer | Inhibition of kinases such as PI3K and VEGFR-2. acs.orgsci-hub.se |

| Infectious Diseases | Antibacterial activity against pathogens like Staphylococcus aureus. nih.gov |

| Inflammatory Diseases | Anti-inflammatory properties. researchgate.netresearchgate.net |

| Other | Antiviral, anticonvulsant, antihyperlipidemic, and antioxidant activities. researchgate.net |

The aryl-morpholine moiety, present in this compound, is known to interact with the PI3K kinase family, which is implicated in cancer. acs.orgnih.gov Furthermore, morpholine derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases by targeting key enzymes and receptors. tandfonline.com The ability of the morpholine scaffold to improve pharmacokinetic properties makes it a valuable component in designing new drugs. researchgate.netsci-hub.se

Future research will likely concentrate on:

Screening this compound and its analogs against a broader range of biological targets.

Investigating its potential in emerging therapeutic areas such as agrochemical discovery, where morpholine derivatives have shown promise as fungicides, herbicides, and insecticides. acs.org

Elucidating the structure-activity relationships (SAR) to design more potent and selective morpholine-based drugs. researchgate.netsci-hub.se

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The vastness of chemical space necessitates the use of advanced computational tools to accelerate drug discovery. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process. astrazeneca.commdpi.commdpi.com

Applications of AI/ML in the Drug Discovery of Morpholine Derivatives

| Application | Description |

| Target Identification | AI algorithms can analyze large biological datasets to identify novel drug targets. mdpi.commdpi.com |

| Virtual Screening | ML models can screen vast libraries of virtual compounds to identify potential drug candidates with desired properties. nih.gov |

| Property Prediction | AI can predict the physicochemical properties, biological activity, and toxicity of molecules, reducing the need for extensive initial laboratory testing. astrazeneca.comnih.gov |

| De Novo Drug Design | Deep learning models can generate novel molecular structures with specific desired therapeutic profiles. mdpi.com |

For a compound like this compound, AI can be employed to:

Predict its interaction with various protein targets. nih.gov

Optimize its structure to enhance efficacy and reduce potential off-target effects.

Analyze its potential for drug repurposing by identifying new therapeutic applications. nih.gov

The integration of AI promises to make the discovery and development of new drugs based on the morpholine scaffold more efficient and cost-effective. astrazeneca.commdpi.com

Development of Multi-Target Directed Ligands

The multifactorial nature of many diseases, particularly neurodegenerative disorders like Alzheimer's, has led to the development of multi-target-directed ligands (MTDLs). tandfonline.comnih.gov MTDLs are single molecules designed to interact with multiple targets simultaneously, offering a potential advantage over single-target therapies. nih.govnih.gov

The morpholine scaffold is an attractive component for MTDLs due to its ability to interact with various receptors and enzymes. tandfonline.com For instance, indole-morpholine hybrids have been designed to target enzymes associated with neuroinflammation. tandfonline.com In these hybrids, the morpholine ring can form crucial interactions, such as cation–π interactions with amino acid residues in the active site of enzymes like acetylcholinesterase. tandfonline.com

Future research on this compound in the context of MTDLs could involve:

Designing and synthesizing hybrid molecules that combine the this compound moiety with other pharmacophores to target multiple pathways in complex diseases.

Utilizing computational methods to predict the binding of these MTDLs to their respective targets and to optimize their pharmacokinetic properties.

Green and Sustainable Approaches to Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. unibo.it This involves the use of safer solvents, renewable starting materials, and more efficient catalytic processes.

For the synthesis of derivatives of this compound, green and sustainable approaches could include:

Employing the aforementioned green synthesis of the morpholine ring as a core strategy. organic-chemistry.orgchemrxiv.org

Utilizing catalytic methods, such as palladium-catalyzed reactions, for the functionalization of the iodophenyl group under mild and efficient conditions.

Exploring the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under environmentally friendly conditions.

The move towards greener synthetic methodologies is not only an environmental necessity but also a driver of innovation in chemical synthesis. unibo.it

Q & A

Q. How is 4-(3-Iodophenyl)morpholine synthesized, and what are the critical parameters for optimizing reaction yield and purity?

The synthesis of derivatives like this compound typically involves condensation reactions. For example, 4-(3-Iodophenyl)-1-(2-oxoindolin-3-yl-thiosemicarbazide (a related compound) is synthesized by refluxing isatin with 4-(3-iodophenyl)thiosemicarbazide in ethanol containing glacial acetic acid as a catalyst. Key parameters include:

- Reaction time and temperature : Heating under reflux for 2 hours ensures complete conversion .